molecular formula C9H7ClN2O4S B1522687 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride CAS No. 1283030-47-6

5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride

Cat. No.: B1522687
CAS No.: 1283030-47-6
M. Wt: 274.68 g/mol
InChI Key: RSNQWUGGVALTJK-UHFFFAOYSA-N
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Description

5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a furan ring attached to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Furan Ring: The furan ring can be introduced through various methods, including the reaction of furans with electrophiles.

    Sulfonylation: The final step involves the sulfonylation of the furan ring with chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The cyclopropyl and oxadiazole rings can participate in cycloaddition reactions, expanding the compound’s utility in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Transition metal catalysts such as palladium or copper may be used in cycloaddition reactions.

    Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-thiophenesulfonyl chloride
  • 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-pyridinesulfonyl chloride

Uniqueness

Compared to similar compounds, 5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)furan-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c10-17(13,14)7-4-3-6(15-7)9-12-11-8(16-9)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNQWUGGVALTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC=C(O3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Reactant of Route 2
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5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Reactant of Route 3
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Reactant of Route 4
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Reactant of Route 5
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride
Reactant of Route 6
5-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-2-furansulfonyl chloride

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